molecular formula C14H12N2S B3244644 1,3-Benzothiazol-2-yl(phenyl)methanamine CAS No. 1629-68-1

1,3-Benzothiazol-2-yl(phenyl)methanamine

Cat. No. B3244644
CAS RN: 1629-68-1
M. Wt: 240.33 g/mol
InChI Key: LCUXOKKXLIBQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04592774

Procedure details

The hydrochloride was stirred with aqueous ammonia and methylene chloride, and the aqueous layer was extracted with two portions of methylene chloride. The combined methylene chloride extracts were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. 13.1 g of white solid, as desired product, was obtained, mp. 68°-70° C.
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.N>C(Cl)Cl>[NH2:2][CH:3]([C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(C1=CC=CC=C1)C=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with two portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(C1=CC=CC=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.